![molecular formula C15H11ClN2OS2 B2911149 N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896354-93-1](/img/structure/B2911149.png)
N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide
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Overview
Description
Compounds with a benzo[d]thiazol-2-yl group, such as N-(4-PHENYL-THIAZOL-2-YL)-BENZAMIDE , are often used in chemical research. They can be part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of similar compounds can be characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, and mass spectroscopy .Chemical Reactions Analysis
Isoxazole derivatives of similar compounds have shown anti-cancer activity against various cancer cell lines . This suggests that “N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide” might also have potential biological activities.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be predicted. For example, 2-CHLORO-N-(6-CHLORO-BENZOTHIAZOL-2-YL)-ACETAMIDE has a melting point of 218 °C, a density of 1.605±0.06 g/cm3, and a pKa of 8.06±0.70 .Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-cancer activity against various cancer cell lines . The compound’s effectiveness against these cell lines suggests that it may interact with targets that play crucial roles in cell proliferation and survival.
Mode of Action
Related compounds have been found to induce cell cycle arrest and apoptosis by activating p53 via mitochondrial-dependent pathways . This suggests that N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide might interact with its targets in a similar manner, leading to changes in cell cycle progression and survival.
Result of Action
Related compounds have been found to induce g2/m cell cycle arrest and apoptosis in cancer cells . This suggests that this compound might have similar effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c1-20-11-4-2-3-9(7-11)14(19)18-15-17-12-6-5-10(16)8-13(12)21-15/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNIUIVJBQQAIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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